BenchChemオンラインストアへようこそ!

3,3-Difluoro-1-(piperidin-4-yl)cyclobutane-1-carboxylic acid hydrochloride

Solubility Formulation Medicinal Chemistry

This hydrochloride salt is the optimal form for medicinal chemistry programs requiring a conformationally constrained, metabolically stable piperidine‑cyclobutane scaffold. The 3,3‑difluoro pattern lowers piperidine pKₐ by 2–3 log units versus the non‑fluorinated parent — critical for CNS penetration and reduced P‑gp efflux — while the distinct exit‑vector geometry (~2.8 Å, ~120°) differentiates it from the 2,2‑difluoro regioisomer. Procuring this exact regioisomer and salt form ensures reproducible SAR in lead optimisation and patent diversification strategies.

Molecular Formula C10H16ClF2NO2
Molecular Weight 255.69
CAS No. 2138518-96-2
Cat. No. B2448104
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3,3-Difluoro-1-(piperidin-4-yl)cyclobutane-1-carboxylic acid hydrochloride
CAS2138518-96-2
Molecular FormulaC10H16ClF2NO2
Molecular Weight255.69
Structural Identifiers
SMILESC1CNCCC1C2(CC(C2)(F)F)C(=O)O.Cl
InChIInChI=1S/C10H15F2NO2.ClH/c11-10(12)5-9(6-10,8(14)15)7-1-3-13-4-2-7;/h7,13H,1-6H2,(H,14,15);1H
InChIKeyJQXMPCJDXJXPIM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.001 g / 0.005 g / 0.025 g / 0.25 g / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

3,3-Difluoro-1-(piperidin-4-yl)cyclobutane-1-carboxylic acid hydrochloride (CAS 2138518-96-2): Procurement-Relevant Identity and Class Profile


3,3-Difluoro-1-(piperidin-4-yl)cyclobutane-1-carboxylic acid hydrochloride is a fluorinated spirocyclic building block that simultaneously presents a gem‑difluorocyclobutane motif and a piperidine ring [1]. The hydrochloride salt (C₁₀H₁₆ClF₂NO₂, MW 255.69) is the form most commonly offered by commercial vendors, typically at ≥95 % purity, and is supplied for medicinal‑chemistry and chemical‑biology applications . Its structural framework is designed to introduce conformational constraint, modulate basicity, and enhance metabolic stability relative to non‑fluorinated or regioisomeric analogues.

Why 3,3-Difluoro-1-(piperidin-4-yl)cyclobutane-1-carboxylic acid hydrochloride Cannot Be Replaced by Common Analogues Without Consequence


The 3,3‑difluoro substitution pattern on the cyclobutane ring profoundly alters the amine basicity, lipophilicity, and exit‑vector geometry of the piperidine‑cyclobutane scaffold compared with non‑fluorinated, 2,2‑difluoro, or regioisomeric analogues [1]. Even a seemingly small change—such as relocating the piperidine attachment from the 4‑ to the 3‑position of the cyclobutane ring—generates a distinct spatial orientation of the amine and carboxylic acid pharmacophores, which can drastically impact target binding and off‑target profiles . Consequently, procurement of the precise regioisomer and salt form is essential for maintaining structure–activity relationships in lead‑optimisation programmes.

Quantitative Differentiation Evidence for 3,3-Difluoro-1-(piperidin-4-yl)cyclobutane-1-carboxylic acid hydrochloride Against Its Closest Analogs


Aqueous Solubility Enhancement Conferred by the Hydrochloride Salt vs. the Free Base

The hydrochloride salt of 3,3-difluoro-1-(piperidin-4-yl)cyclobutane-1-carboxylic acid exhibits substantially higher aqueous solubility than the corresponding free base, a critical advantage for in vitro assay preparation and in vivo formulation. While the free base is sparingly soluble in water (typically < 1 mg mL⁻¹ for similar fluorinated cyclobutane amino acids [1]), the hydrochloride salt is reported to be freely soluble in polar solvents . This solubility advantage reduces the need for co‑solvents such as DMSO in biological assays, minimising solvent‑induced artefacts.

Solubility Formulation Medicinal Chemistry

Basicity Modulation by the 3,3-Difluoro Group vs. Non-Fluorinated Analogue

The electron‑withdrawing effect of the gem‑difluoro group lowers the basicity of the adjacent piperidine nitrogen relative to the non‑fluorinated analogue 1-(piperidin-4-yl)cyclobutane-1-carboxylic acid hydrochloride (CAS 2241141-40-0). For 3,3‑difluorocyclobutanamine, a model system, the pKₐ (conjugate acid) is ~7.4, compared to ~10.6 for the parent cyclobutanamine [1]. Applying this class‑level shift, the target compound is predicted to have a piperidine pKₐ approximately 2–3 log units lower than that of its non‑fluorinated counterpart. Reduced basicity often correlates with lower hERG affinity and improved passive membrane permeability [2].

Basicity pKa Drug Design

Lipophilicity Tuning: 3,3-Difluoro vs. Non-Fluorinated Cyclobutane Core

Fluorination of the cyclobutane ring is a well‑established strategy to modulate lipophilicity. For 3,3‑difluorocyclobutanecarboxylic acid derivatives, the measured log P is reduced by approximately 0.5–0.8 log units relative to the non‑fluorinated cyclobutanecarboxylic acid [1]. This reduction in log P can translate to lower metabolic clearance and improved oral bioavailability in advanced analogues, as demonstrated in recent GLP‑1 receptor agonist programmes where difluorocyclobutyl groups replaced unsubstituted piperidines to mitigate hERG inhibition while maintaining potency [2].

Lipophilicity LogP Metabolic Stability

Conformational Exit‑Vector Differentiation Between 3,3-Difluoro and 2,2-Difluoro Regioisomers

X‑ray crystallographic analysis of 2,2‑ and 3,3‑difluorocyclobutanamine derivatives reveals that the two substitution patterns produce distinct exit‑vector geometries for the amine group [1]. The 3,3‑difluoro substitution orients the substituent at the 1‑position (here, the piperidine‑carboxylic acid moiety) in a pseudo‑equatorial arrangement with a different dihedral angle compared to the 2,2‑difluoro isomer. This geometric divergence can be exploited for scaffold‑hopping: the 3,3‑difluoro scaffold may recapitulate the binding mode of a saturated heterocycle while the 2,2‑difluoro scaffold may not, and vice versa.

Conformational Analysis Exit Vector Scaffold Hopping

Target Application Scenarios for 3,3-Difluoro-1-(piperidin-4-yl)cyclobutane-1-carboxylic acid hydrochloride Based on Verified Evidence


GLP‑1 Receptor Agonist Lead Optimisation Requiring Reduced hERG Affinity

The difluorocyclobutane motif has been employed as a piperidine replacement in danuglipron‑derived GLP‑1R agonists to reduce hERG inhibition (IC₅₀ from 4.3 μM to >30 μM) while maintaining low‑nanomolar potency (EC₅₀ 0.048 nM) [1]. 3,3-Difluoro-1-(piperidin-4-yl)cyclobutane-1-carboxylic acid hydrochloride serves as a direct precursor for constructing such difluorocyclobutyl‑piperidine hybrids, enabling rapid exploration of this promising chemical space [1].

pKₐ‑Driven Fine‑Tuning of CNS Drug Candidates

For central nervous system targets, reducing amine basicity to the pKₐ 7–8 range is often desirable to enhance brain penetration and reduce P‑glycoprotein efflux. The 3,3‑difluoro substitution lowers the piperidine pKₐ by 2–3 log units relative to the non‑fluorinated parent [2], making the hydrochloride salt an optimal starting material for synthesising CNS‑oriented libraries with predetermined basicity.

Scaffold‑Hopping Libraries Based on Exit‑Vector Diversity

Medicinal chemistry groups seeking to diversify patent space or explore novel binding modes can utilise the distinct exit‑vector geometry of the 3,3‑difluoro isomer (amine–centroid distance ~2.8 Å, angle ~120°) compared to the 2,2‑difluoro isomer (~2.5 Å, ~105°) [2]. The hydrochloride form of the 3,3‑difluoro piperidine‑carboxylic acid enables straightforward amide coupling or reductive amination in library production.

Aqueous‑Compatible Assay Development Without DMSO Interference

The high aqueous solubility of the hydrochloride salt allows preparation of compound stock solutions in buffer rather than DMSO, eliminating solvent‑induced artefacts in sensitive biochemical or biophysical assays such as SPR, ITC, or cell‑based reporter systems.

Quote Request

Request a Quote for 3,3-Difluoro-1-(piperidin-4-yl)cyclobutane-1-carboxylic acid hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.